1-Benzyl-4-(chloromethyl)benzene
Overview
Description
Synthesis Analysis
The first synthesis of 1-Benzyl-4-(chloromethyl)piperidine, a related compound, demonstrates the potential of 1-Benzyl-4-(chloromethyl)benzene in pharmaceutical synthesis. This process involves the reaction of 1-Benzyl-4-(chloromethyl)piperidine with purines in a basic medium, leading to the formation of various N-benzylpiperidine and N-benzylpyrrolidine derivatives, showcasing its utility as a precursor for pharmacologically relevant compounds (Rodríguez-Franco & Fernández-Bachiller, 2002).
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(chloromethyl)benzene and related compounds, such as 1,3,5-tris[4-(phenylethynyl)phenyl]benzene, has been investigated through crystallographic studies. These studies reveal the conformational rigidity and the tendency for acetylene groups of neighboring molecules to engage in close mutual arrangement, indicative of the structural characteristics of 1-Benzyl-4-(chloromethyl)benzene derivatives (Lindeman et al., 1994).
Chemical Reactions and Properties
The chemical reactivity and properties of 1-Benzyl-4-(chloromethyl)benzene derivatives have been explored through various reactions, such as the facile synthesis of 4-Chloromethyl-2(3H)-benzothiazolones from 1,3,5-triphenyl-1,3,5-triazines and chlorocarbonylsulfenyl chloride, demonstrating the compound's versatility in producing a range of derivatives with potential chemical and pharmaceutical applications (Tanabe & Sanemitsu, 1988).
Physical Properties Analysis
The synthesis and crystal structure analysis of related compounds provide insights into the physical properties of 1-Benzyl-4-(chloromethyl)benzene. For instance, the synthesis of 1,4-dimethyl-2,5-di{[2′-(3-pyridylmethylaminoformyl)phenoxyl]methyl}benzene perchlorate and its structural determination via single-crystal X-ray diffraction shed light on the crystalline features, which are crucial for understanding the physical characteristics of similar compounds (Tang, Kuan-Zhen, & Yu, 2008).
Chemical Properties Analysis
The chemical properties of 1-Benzyl-4-(chloromethyl)benzene are reflected in its reactions and the synthesis of its derivatives. For example, the preparation of poly(chloromethyl)benzenes through the chloromethylation of benzyl chloride underlines the compound's reactivity and its capacity to form structurally diverse derivatives, highlighting its chemical properties and potential for further application (Kulka, 1945).
Scientific Research Applications
Chloromethylation of Benzene and Alkylbenzenes : Olah, Beal, and Olah (1976) studied the chloromethylation of benzene and alkylbenzenes with bis(chloromethyl) ether, among other compounds, focusing on mechanisms and preparative aspects of novel chloromethylations (Olah, Beal, & Olah, 1976).
Preparation of Poly (Chloromethyl) Benzenes : Kulka (1945) investigated the chloromethylation of benzyl chloride, leading to the synthesis of various di(chloromethyl)benzenes and other related compounds (Kulka, 1945).
Synthesis of Tetrazole Derivatives : Dong Yu-huan (2012) explored the synthesis of 1,4-bis(1-phenyl-1,2,3,4-tetrazole-5-thio) Benzene using 1,4-Bis(chloromethyl)benzene, emphasizing the microwave irradiation method to improve yield and efficiency (Dong Yu-huan, 2012).
Soot Initiation in Methane Systems : Weissman and Benson (1989) provided a thermochemical and kinetic evaluation of radical reactions in a chlorine-catalyzed polymerization of methane, where chloromethyl radicals play a significant role (Weissman & Benson, 1989).
Hypercross-Linked Polymers for VOC and CO2 Adsorption : Vinodh et al. (2015) synthesized hypercross-linked polymers using derivatives including 1,4-bis(chloromethyl)benzene, highlighting their application in volatile organic compounds and CO2 adsorption (Vinodh et al., 2015).
Building Block in Pharmacological Synthesis : Rodríguez-Franco and Fernández-Bachiller (2002) described the first synthesis of 1-benzyl-4-(chloromethyl)piperidine and its application in the synthesis of potential pharmaceuticals (Rodríguez-Franco & Fernández-Bachiller, 2002).
Friedel-Crafts Polymers and Copolymerization : Grassie and Meldrum (1969) studied the initial stages of copolymerization of ϱ-di(chloromethyl) benzene with benzene, investigating the mechanism and kinetics for understanding the structure of the final polymer (Grassie & Meldrum, 1969).
Safety And Hazards
The safety data sheets indicate that 1-Benzyl-4-(chloromethyl)benzene is a combustible liquid and may be corrosive to metals . It is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction . It also causes serious eye damage, is toxic if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
1-benzyl-4-(chloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNOLHAQTWUNLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884745 | |
Record name | Benzene, 1-(chloromethyl)-4-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(chloromethyl)benzene | |
CAS RN |
14297-39-3 | |
Record name | 1-(Chloromethyl)-4-(phenylmethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14297-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(chloromethyl)-4-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014297393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(chloromethyl)-4-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-(chloromethyl)-4-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-4-(phenylmethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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